molecular formula C9H7Cl2NO B2396940 N-(2,5-dichlorophenyl)prop-2-enamide CAS No. 17090-13-0

N-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B2396940
CAS No.: 17090-13-0
M. Wt: 216.06
InChI Key: UVLQELGCJIMPAC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)prop-2-enamide is a compound belonging to the class of N-arylcinnamamides. These compounds are known for their potential bioactive properties, making them of interest in various fields of scientific research .

Biological Activity

N-(2,5-dichlorophenyl)prop-2-enamide, also known as 2-(2,5-dichlorophenyl)prop-2-enamide, is an organic compound with significant biological activity, particularly as an inhibitor of the transcription factor NF-κB. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating inflammatory diseases and infections.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with a dichlorophenyl group attached to the nitrogen atom. Its molecular formula is C₉H₈Cl₂N, and its IUPAC name reflects its distinct structural characteristics. The presence of chlorine atoms on the phenyl ring contributes to its unique chemical properties and biological activities.

This compound primarily functions by inhibiting the activation and translocation of NF-κB into the nucleus following stimulation by lipopolysaccharides (LPS). This inhibition results in decreased expression of pro-inflammatory cytokines and mediators involved in inflammatory responses. Research indicates that the compound can significantly attenuate LPS-induced NF-κB activation at concentrations as low as 2 µM, suggesting good bioavailability and therapeutic potential in inflammatory conditions .

Anti-inflammatory Properties

The compound's ability to modulate NF-κB signaling pathways makes it a promising candidate for developing anti-inflammatory therapies. Studies have shown that this compound can effectively reduce inflammation markers in various experimental models .

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies indicate that it exhibits minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Comparative Analysis with Related Compounds

To understand the potential of this compound further, it is useful to compare it with structurally related compounds. The following table summarizes key biological activities and MIC values of selected compounds:

Compound NameStructureMIC (µM)Activity Type
N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)prop-2-enamideStructure22.27Antistaphylococcal
N-(3,4-dichlorophenyl)-3-phenylprop-2-enamideStructure27.38Antitubercular
N-(3-fluorophenyl)-3-phenylprop-2-enamideStructure16.58Antibacterial

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • NF-κB Inhibition : A study demonstrated that this compound effectively inhibits NF-κB activation in human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokine levels .
  • Antimicrobial Efficacy : In a comparative study against Staphylococcus aureus, this compound showed comparable efficacy to ampicillin and isoniazid, highlighting its potential as an antibacterial agent .
  • Structural Optimization : Research has suggested that modifications to the anilide core can enhance the compound's anti-inflammatory properties. This opens avenues for further optimization in drug development .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLQELGCJIMPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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